GV2-20
Overview
Description
GV2-20 is an organic compound that features a benzoic acid core substituted with nitro groups at the 3 and 5 positions and an amino group linked to a phenylethyl chain at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GV2-20 typically involves the nitration of benzoic acid derivatives followed by amination. One common method starts with the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions . The resulting 3,5-dinitrobenzoic acid is then subjected to a reaction with 2-phenylethylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
GV2-20 can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 3,5-diamino-4-[(2-phenylethyl)amino]benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
GV2-20 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of GV2-20 depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Lacks the phenylethylamino group, making it less versatile in terms of chemical reactivity and applications.
4-Amino-3,5-dinitrobenzoic acid: Similar structure but without the phenylethyl chain, which may affect its biological activity and solubility.
Uniqueness
GV2-20 is unique due to the presence of both nitro and amino groups, as well as the phenylethyl chain
Properties
CAS No. |
346411-65-2 |
---|---|
Molecular Formula |
C15H13N3O6 |
Molecular Weight |
331.28 g/mol |
IUPAC Name |
3,5-dinitro-4-(2-phenylethylamino)benzoic acid |
InChI |
InChI=1S/C15H13N3O6/c19-15(20)11-8-12(17(21)22)14(13(9-11)18(23)24)16-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,19,20) |
InChI Key |
XAKDDYXCEWRWEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GV220; GV2 20; GV2-20 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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